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Compound of Interest

Compound Name: ML418

Cat. No.: B609172 Get Quote

For Research Use Only. Not for use in humans.

Introduction
ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 inward-rectifier potassium

channel.[1] Kir7.1 channels are crucial for maintaining cellular membrane potential and are

involved in various physiological processes.[2][3] In rodent models, ML418 has shown potential

for investigating neurological, metabolic, and other disorders.[4][5] These application notes

provide detailed protocols for the preparation and administration of ML418 in mice and rats,

along with available pharmacokinetic and dosage data to guide researchers in their

experimental design.

Data Presentation
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Paramete
r

Value
Route of
Administr
ation

Dosage Vehicle
Animal
Model

Referenc
e

Cmax 0.20 µM
Intraperiton

eal (IP)
30 mg/kg

10%

DMSO,

40%

PEG300,

5% Tween-

80, 45%

Saline

Mouse [1][6]

Tmax 3 hours
Intraperiton

eal (IP)
30 mg/kg

10%

DMSO,

40%

PEG300,

5% Tween-

80, 45%

Saline

Mouse [1][6]

Brain:Plas

ma Kp
10.9

Intraperiton

eal (IP)
30 mg/kg

10%

DMSO,

40%

PEG300,

5% Tween-

80, 45%

Saline

Mouse [1][6]

Note: As of the current literature, detailed pharmacokinetic data for ML418 in rats is not

available. Researchers should perform pilot studies to determine the pharmacokinetic profile in

this species.

Table 2: Reported Dosages of ML418 in Mice
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Dosage
Route of
Administration

Effect Animal Model Reference

5 - 7.5 mg/kg
Intraperitoneal

(IP)

Decreased 24-

hour food intake

and induced

weight loss

Wild-type mice [4][5]

30 mg/kg
Intraperitoneal

(IP)

Used for

pharmacokinetic

profiling

Mouse [1][6]

Note: Efficacy and toxicity at different doses and for other routes of administration have not

been extensively reported. Dose-response studies are recommended for specific research

applications.

Experimental Protocols
Protocol 1: Preparation of ML418 Formulation for
Intraperitoneal (IP) Administration
This protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal

injection of ML418.

Materials:

ML418 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes
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Vortex mixer

Procedure:

Calculate the required amount of ML418: Based on the desired dosage (e.g., 30 mg/kg) and

the number and weight of the animals, calculate the total mass of ML418 needed.

Prepare the vehicle solution: In a sterile microcentrifuge tube, prepare the vehicle by

combining the following in the specified order, vortexing well after each addition:

10% DMSO

40% PEG300

5% Tween-80

45% Sterile saline

Dissolve ML418 in the vehicle: Add the calculated amount of ML418 powder to the prepared

vehicle.

Ensure complete dissolution: Vortex the mixture thoroughly until the ML418 is completely

dissolved, resulting in a clear solution. The solubility of ML418 in this vehicle is reported to

be ≥ 2.08 mg/mL.[6]

Storage: Use the freshly prepared solution for administration. If short-term storage is

necessary, it should be done at -20°C for up to one month or at -80°C for up to six months,

though fresh preparation is recommended.[7]

Protocol 2: Intraperitoneal (IP) Administration of ML418
in Mice and Rats
This protocol outlines the standard procedure for intraperitoneal injection in rodents.

Materials:

Prepared ML418 solution
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Appropriate size sterile syringes (e.g., 1 mL)

Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)

70% ethanol for disinfection

Procedure:

Animal Restraint: Properly restrain the mouse or rat. For a mouse, this can be done by

scruffing the neck and securing the tail. For a rat, a two-person technique may be preferred

for safe handling.

Injection Site Identification: Position the animal on its back with the head tilted slightly

downwards. The injection site is in the lower right or left abdominal quadrant to avoid

puncturing the cecum (on the right side in mice) or bladder.

Disinfection: Swab the injection site with 70% ethanol.

Needle Insertion: Insert the needle at a 30-40° angle into the peritoneal cavity.

Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or intestinal

contents) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site

with a fresh needle and syringe.

Injection: Once confident of correct needle placement, inject the ML418 solution smoothly.

The maximum recommended injection volume is typically 10 ml/kg.

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor

the animal for any signs of distress or adverse reactions post-injection.

Protocol 3: Considerations for Oral and Intravenous
Administration
Detailed protocols for oral (PO) and intravenous (IV) administration of ML418 are not yet

established in the literature. Researchers wishing to use these routes should consider the

following:
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Oral Administration (Gavage):

Vehicle Selection: A common vehicle for oral gavage of hydrophobic compounds is 10%

DMSO in 90% corn oil.[6] The solubility of ML418 in this vehicle is reported to be ≥ 2.08

mg/mL.[6] Other options may include aqueous solutions with suspending agents like

carboxymethyl cellulose.

Procedure: Standard oral gavage techniques using a proper gauge feeding needle should

be followed. The volume should not exceed 10 ml/kg.

Bioavailability: The oral bioavailability of ML418 has not been reported. It is crucial to

conduct pharmacokinetic studies to determine the extent of absorption.

Intravenous Administration (Bolus or Infusion):

Vehicle Selection: The vehicle used for IP injection (10% DMSO, 40% PEG300, 5%

Tween-80, 45% Saline) may be adaptable for IV administration, but its suitability and

potential for hemolysis should be carefully evaluated. Formulations for IV administration

must be sterile and free of particulates.

Procedure: Administration is typically via the tail vein in both mice and rats. The injection

should be performed slowly. Maximum bolus injection volumes are generally around 5

ml/kg.

Pharmacokinetics: IV administration will result in 100% bioavailability and will serve as a

reference for determining the bioavailability of other routes.

Mandatory Visualizations
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Experimental Workflow for ML418 Administration
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Caption: Workflow for ML418 preparation and administration in rodent models.
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Proposed Signaling Pathway of Kir7.1 Inhibition by ML418
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Caption: ML418 inhibits Kir7.1, leading to altered cellular function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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